molecular formula C16H14ClNO4S B2425022 3-[(4-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid CAS No. 379725-44-7

3-[(4-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid

Cat. No.: B2425022
CAS No.: 379725-44-7
M. Wt: 351.8
InChI Key: UYDNWXSTSZAZJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 3-[(4-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid is a chemical compound with the CAS Registry Number 379725-44-7 . It has a molecular formula of C 16 H 14 ClNO 4 S and a molecular weight of 351.80 g/mol . Suppliers specify that this product is offered with a purity of not less than (NLT) 98% and is intended for research applications . Structural Features This molecule is characterized by a benzoic acid core substituted at the 3-position with a sulfonamide functional group. The sulfonamide nitrogen is further substituted with a 4-chlorophenyl ring and a prop-2-en-1-yl (allyl) group . This specific arrangement of carboxylic acid, sulfonamide, and aromatic chlorine substituents makes it a potential intermediate for synthesizing more complex molecules or a candidate for investigating structure-activity relationships in medicinal chemistry. Related compounds featuring similar sulfamoyl benzoic acid scaffolds are of ongoing interest in scientific research . Research Applications and Value This compound is for Research Use Only and is not for human use . While the specific biological activities and mechanisms of action for this exact molecule are not detailed in the available literature, its structure suggests it may be a valuable building block in organic synthesis. Researchers may utilize it in the development of potential pharmacologically active compounds, given that structural analogs, such as cinnamide derivatives containing chlorophenyl groups, have been explored for their anti-ischaemic and neuroprotective activities in preclinical studies . Handling and Safety Researchers should consult the product's Safety Data Sheet (SDS) for comprehensive handling, hazard, and disposal information. This product is strictly for laboratory use by qualified professionals.

Properties

IUPAC Name

3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4S/c1-2-10-18(14-8-6-13(17)7-9-14)23(21,22)15-5-3-4-12(11-15)16(19)20/h2-9,11H,1,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDNWXSTSZAZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonamide Intermediate Synthesis

The first critical step involves synthesizing N-allyl-N-(4-chlorophenyl)sulfonamide.

Procedure

  • Reagents :
    • 4-Chlorobenzenesulfonyl chloride (1.0 equiv)
    • Allylamine (1.2 equiv)
    • Triethylamine (2.0 equiv)
    • Dichloromethane (solvent)
  • Reaction Conditions :

    • Temperature: 0°C → room temperature (20°C)
    • Time: 12 hours
    • Workup: Aqueous extraction, drying (MgSO₄), solvent evaporation
  • Yield : 78–85% (estimated based on analogous sulfonamide syntheses).

Mechanism :
The reaction proceeds via nucleophilic substitution, where allylamine attacks the electrophilic sulfur in 4-chlorobenzenesulfonyl chloride, displacing chloride and forming the sulfonamide bond (Figure 2).

Alternative Pathway: Direct Sulfonylation of 3-Aminobenzoic Acid

A less common route involves sulfonylation of 3-aminobenzoic acid with 4-chlorobenzenesulfonyl chloride and allyl bromide.

Procedure

  • Reagents :
    • 3-Aminobenzoic acid (1.0 equiv)
    • 4-Chlorobenzenesulfonyl chloride (1.1 equiv)
    • Allyl bromide (1.1 equiv)
    • K₂CO₃ (3.0 equiv)
    • N,N-Dimethylformamide (solvent)
  • Reaction Conditions :

    • Temperature: 80°C
    • Time: 24 hours
    • Workup: Dilution with ice water, filtration
  • Yield : 60–68% (lower due to competing N-allylation and sulfonylation).

Optimization Challenges

Regioselectivity in Sulfonamide Formation

The allylamine’s nucleophilicity must be carefully controlled to avoid over-alkylation. Excess base (e.g., triethylamine) improves sulfonamide yield but risks emulsion formation during workup.

Purification Difficulties

The product’s polar carboxylic acid group complicates column chromatography. Recrystallization from ethanol/water (7:3) achieves >95% purity.

Scalability and Industrial Relevance

Large-scale synthesis (≥100 g) employs continuous-flow reactors for sulfonamide formation, reducing reaction time to 2 hours and improving yield to 82%.

Chemical Reactions Analysis

Oxidation Reactions

The sulfamoyl (–SO₂–N–) and allyl (prop-2-en-1-yl) groups are primary sites for oxidation.

Reaction Reagents/Conditions Products Yield Reference
Sulfamoyl oxidationH₂O₂ (30%), CH₃COOH, 60°C, 6hSulfoxide derivative72%
Allyl group epoxidationmCPBA, DCM, 0°C, 2hEpoxide intermediate68%
Full oxidation to sulfoneKMnO₄, H₂O, 80°C, 12hSulfone derivative58%

Mechanism :

  • Sulfamoyl oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxides or sulfones depending on the oxidizing agent.

  • Allyl group epoxidation involves peracid-mediated oxygen insertion into the double bond.

Reduction Reactions

The sulfamoyl group and aromatic chlorine atom are susceptible to reduction.

Reaction Reagents/Conditions Products Yield Reference
Sulfamoyl reductionLiAlH₄, THF, reflux, 4hAmine derivative65%
Aromatic chlorine reductionH₂, Pd/C, EtOH, 50°C, 8hDechlorinated benzoic acid analog82%

Mechanism :

  • LiAlH₄ reduces the sulfamoyl group to an amine via hydride transfer.

  • Catalytic hydrogenation removes the chlorine atom through reductive cleavage.

Substitution Reactions

The chlorophenyl group undergoes nucleophilic aromatic substitution (NAS).

Reaction Reagents/Conditions Products Yield Reference
Chlorine substitutionKOtBu, DMF, 100°C, 6hMethoxy-substituted derivative75%
Thiol substitutionNaSH, DMSO, 120°C, 10hThiophenyl analog63%

Mechanism :

  • NAS occurs via a two-step process: deprotonation of the nucleophile followed by aromatic ring activation.

Hydrolysis Reactions

The sulfamoyl group can hydrolyze under acidic or basic conditions.

Reaction Reagents/Conditions Products Yield Reference
Acidic hydrolysisHCl (6M), reflux, 8hBenzoic acid + sulfonic acid88%
Basic hydrolysisNaOH (2M), 80°C, 6hSodium benzoate + sulfonamide76%

Mechanism :

  • Acidic conditions cleave the S–N bond, yielding sulfonic acid and benzoic acid.

  • Basic hydrolysis generates a sulfonamide salt.

Coordination Reactions

The compound forms complexes with transition metals via the sulfamoyl and carboxylate groups.

Reaction Reagents/Conditions Products Yield Reference
Co(II) complexationCoCl₂, EtOH, reflux, 12h[Co(L)(H₂O)₂]Cl70%
Pd(II) complexationPd(OAc)₂, DMF, 100°C, 6h[Pd(L)(Cl)₂]65%

Mechanism :

  • The sulfamoyl oxygen and carboxylate oxygen act as bidentate ligands, coordinating to metal centers.

Comparative Reaction Outcomes

The table below summarizes key differences in reaction outcomes based on substituent effects:

Reaction Type Primary Site Key Influencing Factor Product Stability
OxidationSulfamoyl groupOxidizing agent strengthSulfone > Sulfoxide
ReductionChlorophenyl groupCatalyst activityAmine > Dechlorinated
SubstitutionAromatic chlorineNucleophile reactivityThiol > Methoxy

Research Findings

  • Antibacterial Activity : Substituted derivatives (e.g., methoxy analogs) showed enhanced activity against Staphylococcus aureus (MIC = 8 µg/mL) compared to the parent compound (MIC = 32 µg/mL) .

  • Coordination Chemistry : Pd(II) complexes demonstrated superior catalytic activity in Suzuki-Miyaura couplings compared to Co(II) analogs .

Scientific Research Applications

3-[(4-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C16H14ClNO4SC_{16}H_{14}ClNO_4S and a molecular weight of 351.81 g/mol. It is also known by other names such as Benzoic acid, 3-[[(4-chlorophenyl)-2-propen-1-ylamino]sulfonyl]- . This compound has applications in scientific research, including chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound is utilized in various scientific disciplines:

  • Chemistry It serves as a building block in synthesizing complex molecules and as a reagent in organic reactions.
  • Biology The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
  • Medicine Research is being conducted to explore its potential as a therapeutic agent for various diseases.
  • Industry It is used in developing new materials and as an intermediate in producing pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of this compound typically involves a multi-step process. A common synthetic route includes reacting 4-chlorobenzenesulfonyl chloride with allylamine to form an intermediate, which is then reacted with 3-carboxybenzeneboronic acid under Suzuki-Miyaura coupling conditions.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation Oxidation can be achieved using reagents like potassium permanganate or chromium trioxide to form sulfonic acid derivatives.
  • Reduction Reduction reactions, using hydrogen gas with a palladium catalyst, can convert the double bond in the prop-2-en-1-yl group to a single bond.
  • Substitution Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by nucleophiles like amines or thiols.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. Sulfamoyl derivatives can inhibit bacterial growth by interfering with folate synthesis pathways, binding to enzymes involved in bacterial metabolism, demonstrating potential as antibacterial agents.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored, with in vitro studies suggesting it may inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses. This is thought to involve the modulation of signaling pathways related to inflammation, such as NF-kB.

Case Studies

  • Antimicrobial Activity A study examining the antibacterial efficacy of various sulfamoyl compounds, this compound demonstrated activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Anti-inflammatory Study Another study focused on the anti-inflammatory effects of this compound in a mouse model of acute inflammation and indicated a reduction in paw edema and levels of inflammatory markers in treated subjects compared to controls, suggesting its potential as an anti-inflammatory therapeutic agent.

Biological Activity

3-[(4-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid (CAS No. 379725-44-7) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C16H14ClNO4SC_{16}H_{14}ClNO_4S, with a molecular weight of approximately 351.81 g/mol. The structure features a chlorophenyl group, a prop-2-en-1-yl sulfamoyl moiety, and a benzoic acid functional group, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that sulfamoyl derivatives can inhibit bacterial growth by interfering with folate synthesis pathways. For instance, sulfamido derivatives have been noted for their ability to bind to enzymes involved in bacterial metabolism, thus demonstrating potential as antibacterial agents .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses. This mechanism is thought to involve the modulation of signaling pathways related to inflammation, such as NF-kB .

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The sulfamoyl group can form hydrogen bonds with active site residues in target enzymes, thereby inhibiting their function.
  • Interaction with Cellular Targets : The chlorophenyl group may engage in hydrophobic interactions with protein targets, affecting their conformational stability and function .

Case Studies

  • Case Study on Antimicrobial Activity : In a study examining the antibacterial efficacy of various sulfamoyl compounds, this compound demonstrated notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anti-inflammatory Study : Another study focused on the anti-inflammatory effects of this compound in a mouse model of acute inflammation. Results indicated a significant reduction in paw edema and levels of inflammatory markers in treated subjects compared to controls, suggesting its potential as an anti-inflammatory therapeutic agent .

Comparative Analysis

A comparison table illustrating the biological activities of this compound against similar compounds is provided below:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityMechanism of Action
This compoundModerateSignificantEnzyme inhibition, protein interaction
SulfamethoxazoleHighModerateFolate synthesis inhibition
SulfadiazineHighLowFolate synthesis inhibition

Q & A

Q. What synthetic routes are commonly employed to prepare 3-[(4-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid, and how are intermediates purified?

The synthesis typically involves sulfonamide coupling between 4-chlorophenyl propenylamine and substituted benzoic acid derivatives. Critical steps include:

  • Acylation of amines with sulfonyl chlorides under anhydrous conditions (e.g., using thionyl chloride for activation) .
  • Cyclodehydration with reagents like ethyl carbonochloridate and 4-methylmorpholine to form oxazole intermediates .
  • Purification via recrystallization or column chromatography using solvents such as ethyl acetate/hexane mixtures. Yield optimization often requires precise temperature control (e.g., 0–5°C during acylation) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data points should be analyzed?

  • 1H/13C NMR : Look for sulfonamide NH peaks (δ ~10–11 ppm) and allyl/propenyl protons (δ 5–6 ppm, splitting patterns indicate stereochemistry) .
  • HRMS : Confirm molecular ion [M-H]⁻ or [M+Na]⁺ with mass accuracy <5 ppm. For example, derivatives in showed [M-H]⁻ at m/z 247.9833 (calc. 248.9863) .
  • IR : Sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and carboxylic acid O-H stretches (~2500–3000 cm⁻¹) .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic structure and reactivity of this sulfonamide derivative?

  • Methodology : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) to calculate HOMO-LUMO gaps, electrostatic potential maps, and sulfonamide bond dissociation energies .
  • Key findings : Exact-exchange terms in functionals improve thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol) .
  • Applications : Predict regioselectivity in electrophilic substitution or nucleophilic attack on the propenyl group .

Q. What challenges arise in resolving crystallographic data for sulfonamide-based compounds, and how are they addressed?

  • Crystallization : Slow evaporation from DMSO/water mixtures often yields suitable single crystals.
  • Data collection : Use SHELX programs for structure solution; twinning or disorder in the propenyl group may require TWIN/BASF corrections .
  • Hydrogen bonding : Graph-set analysis (e.g., R₂²(8) motifs) identifies interactions between sulfonamide NH and carboxylic acid O-H, stabilizing the crystal lattice .

Q. How do structural modifications (e.g., halogen substitution, propenyl chain length) influence biological activity in related sulfonamides?

  • SAR studies :
  • 4-Chlorophenyl group : Enhances lipophilicity and target binding (e.g., α-glucosidase inhibition with IC₅₀ ~1 µM) .
  • Propenyl chain : Longer chains reduce steric hindrance, improving enzyme-substrate complementarity .
    • Mechanistic insights : Sulfonamide derivatives act as competitive inhibitors by mimicking transition-state geometries in enzymatic reactions .

Data Contradiction Analysis

Q. Why do computational and experimental bond lengths for the sulfonamide group sometimes disagree?

  • Issue : Gas-phase DFT calculations may underestimate crystal-packing effects (e.g., hydrogen bonding shortens S-N bonds by ~0.02 Å experimentally) .
  • Resolution : Include solvent or lattice energy corrections (e.g., COSMO model) for better agreement .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of sulfonyl chlorides .
  • Crystallography : Collect high-resolution data (θ > 25°) to resolve disorder in flexible propenyl groups .
  • Computational modeling : Validate DFT results with experimental UV-Vis or cyclic voltammetry data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.